N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1223967-63-2
VCID: VC4303125
InChI: InChI=1S/C19H16BrN3O5S2/c1-28-14-6-8-15(9-7-14)30(26,27)16-10-21-19(23-18(16)25)29-11-17(24)22-13-4-2-12(20)3-5-13/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)
SMILES: COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br
Molecular Formula: C19H16BrN3O5S2
Molecular Weight: 510.38

N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide

CAS No.: 1223967-63-2

Cat. No.: VC4303125

Molecular Formula: C19H16BrN3O5S2

Molecular Weight: 510.38

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide - 1223967-63-2

Specification

CAS No. 1223967-63-2
Molecular Formula C19H16BrN3O5S2
Molecular Weight 510.38
IUPAC Name N-(4-bromophenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C19H16BrN3O5S2/c1-28-14-6-8-15(9-7-14)30(26,27)16-10-21-19(23-18(16)25)29-11-17(24)22-13-4-2-12(20)3-5-13/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)
Standard InChI Key OUQHEILTUMVWKW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br

Introduction

N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with a unique structural composition that includes a bromophenyl group, a sulfonyl group, and a dihydropyrimidine moiety. This compound is classified under the sulfonamide derivatives category, which are known for their antimicrobial and anticancer properties. The presence of both a bromophenyl and a sulfonyl group suggests potential activity against various biological targets, including enzymes involved in cancer progression and bacterial infections.

Synthesis of N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide

The synthesis of this compound typically involves multi-step reactions. Key steps may include the preparation of the bromophenyl sulfonamide and the dihydropyrimidine derivative. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.

Synthesis Steps:

  • Preparation of Intermediates: Synthesis of the bromophenyl sulfonamide and the dihydropyrimidine derivative.

  • Coupling Reactions: Combining the intermediates to form the final compound.

  • Purification: Techniques such as recrystallization or chromatography to achieve high purity.

Characterization Techniques

Characterization of N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide involves various analytical methods to confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure by analyzing the magnetic properties of atomic nuclei.

  • Infrared (IR) Spectroscopy: Helps identify functional groups within the compound.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern.

Potential Applications and Biological Activity

This compound is of interest in medicinal chemistry due to its potential therapeutic applications. The presence of a sulfonyl group and a dihydropyrimidine moiety suggests activity against enzymes or receptors involved in disease progression. Interaction studies would typically focus on its binding affinity to specific biological targets.

Potential Targets:

  • Enzymes: Inhibition of enzymes involved in cancer progression or bacterial growth.

  • Receptors: Interaction with receptors that play a role in disease pathways.

Comparison with Similar Compounds

N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide shares structural features with other sulfonamide derivatives but is distinguished by its unique combination of functional groups. This structural diversity may lead to distinct pharmacological profiles and reactivity patterns compared to its analogs.

Comparison Table:

CompoundCAS NumberMolecular FormulaPotential Applications
N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide1223967-63-2C19H16BrN3O5S2Antimicrobial, anticancer
N-(4-bromophenyl)-2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide--Antimicrobial, anticancer
2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide895645-08-6-Medicinal chemistry applications

Future Research Directions

Future studies on N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide should focus on in-depth biological activity assessments, including in vitro and in vivo studies to evaluate its efficacy and safety. Additionally, structure-activity relationship (SAR) studies could help optimize its therapeutic potential by modifying its chemical structure.

Research Objectives:

  • Biological Activity Assessment: Evaluate the compound's efficacy against specific biological targets.

  • Structure Optimization: Modify the compound to enhance its efficacy or reduce toxicity.

  • Pharmacokinetic Studies: Investigate the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

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